1'-ethyl-3'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid
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Overview
Description
1'-Ethyl-3'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring system fused with a phenyl group and additional substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1'-ethyl-3'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of hydrazine with appropriate diketones or β-diketones in the presence of a catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are also employed to minimize environmental impact and improve scalability.
Chemical Reactions Analysis
Types of Reactions: 1'-Ethyl-3'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The pyrazole ring can be reduced to form different analogs.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole nitrogen atoms.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction reactions often employ hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acid derivatives.
Reduction: Reduced pyrazole analogs.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1'-Ethyl-3'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1'-ethyl-3'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to biological responses such as reduced inflammation or cell proliferation.
Comparison with Similar Compounds
1'-Ethyl-3'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid is compared with other similar compounds to highlight its uniqueness:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in fungicides.
1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid: A simpler pyrazole derivative with fewer substituents.
These comparisons emphasize the structural and functional differences that make this compound a valuable compound in various applications.
Properties
IUPAC Name |
3-(1-ethyl-3-methylpyrazol-4-yl)-1-phenylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-3-19-9-13(11(2)17-19)15-14(16(21)22)10-20(18-15)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNRBDLWGMHYSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NN(C=C2C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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